REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:13])[CH2:4][N:5]1[CH2:9][CH2:8][O:7][CH:6]1[CH:10]([CH3:12])[CH3:11].C[O-].[Na+]>>[CH2:4]([N:5]1[CH2:9][CH2:8][O:7][CH:6]1[CH:10]([CH3:12])[CH3:11])[CH:3]1[O:13][CH2:2]1 |f:1.2|
|
Name
|
3-(3-Chloro-2-hydroxypropyl)-2-isopropyl-1,3-oxazolidine
|
Quantity
|
621 g
|
Type
|
reactant
|
Smiles
|
ClCC(CN1C(OCC1)C(C)C)O
|
Name
|
sodium methoxide
|
Quantity
|
2.91 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
31
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled to 0°-5° C.
|
Type
|
ADDITION
|
Details
|
upon addition of the first several drops
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
FILTRATION
|
Details
|
the sodium chloride is filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated on an evaporating rotary at 40° C/20 mm. Hg
|
Type
|
CUSTOM
|
Details
|
to remove the remaining sodium chloride
|
Type
|
CUSTOM
|
Details
|
is then stripped at 40° C
|
Type
|
CUSTOM
|
Details
|
no longer removed
|
Type
|
DISTILLATION
|
Details
|
(98% yield) is wiping-film distilled at 100° C/0.5 mm. Hg
|
Type
|
CUSTOM
|
Details
|
to produce 368 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)N1C(OCC1)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |